Cap-dependent endonuclease-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-8 is a novel inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of influenza viruses. This compound has garnered significant attention due to its potential as an antiviral agent, particularly in the treatment of influenza A and B virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-8 involves multiple steps, starting with the preparation of key intermediatesCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the laboratory synthesis to industrial-scale reactors, ensuring proper temperature control, and using efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cap-dependent endonuclease-IN-8 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the target enzyme .
Scientific Research Applications
Cap-dependent endonuclease-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanism of cap-dependent endonuclease inhibition.
Biology: Investigated for its potential to inhibit viral replication in cell culture models.
Medicine: Explored as a therapeutic agent for the treatment of influenza infections.
Industry: Potential use in the development of antiviral drugs and formulations.
Mechanism of Action
Cap-dependent endonuclease-IN-8 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process during viral mRNA synthesis. This inhibition prevents the virus from hijacking the host’s mRNA, thereby blocking viral replication. The molecular targets include the PA subunit of the influenza virus polymerase complex, which is responsible for the endonuclease activity .
Comparison with Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness: Cap-dependent endonuclease-IN-8 is unique due to its specific structural modifications that enhance its inhibitory activity and reduce the likelihood of resistance development compared to other similar compounds .
Properties
Molecular Formula |
C29H23F2N3O6S |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1 |
InChI Key |
KTKPRWQWDFILGH-ZVNBPAIVSA-N |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.